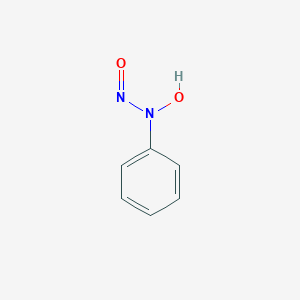

1-Hydroxy-2-oxo-1-phenylhydrazine

Description

Contextualization of 1-Hydroxy-2-oxo-1-phenylhydrazine within Hydrazine (B178648) and Hydroxylamine (B1172632) Chemistry

This compound is a derivative of hydrazine that incorporates functionalities reminiscent of both hydroxylamine and phenylhydrazine (B124118). Hydrazine (N₂H₄) is an inorganic compound that serves as a foundational building block for a vast array of organic derivatives. wikipedia.org These derivatives, known as hydrazines, are formed by replacing one or more hydrogen atoms with an organic group. wikipedia.org The defining feature of these compounds is the nitrogen-nitrogen single bond, which is a key structural motif in numerous bioactive agents and is utilized in various organic syntheses. nih.gov

Hydroxylamine (NH₂OH), on the other hand, is an inorganic compound featuring a nitrogen atom bonded to a hydroxyl group. wikipedia.org It reacts with aldehydes and ketones to form oximes, a reaction useful in the purification of these carbonyl compounds. wikipedia.org The presence of the hydroxyl group on a nitrogen atom in this compound introduces a structural element characteristic of hydroxylamine.

The core structure of this compound can be viewed as a phenylhydrazine molecule that has been modified to include a hydroxyl group on one nitrogen and an oxo group on the other. This combination of a phenyl group, a hydrazine-like N-N bond, a hydroxylamine-like N-OH group, and a carbonyl-like feature suggests a rich and complex reactivity, bridging the chemical behaviors of these fundamental parent compounds.

Historical Development and Foundational Studies of Phenylhydrazine and its Early Derivatives

The history of phenylhydrazine is intrinsically linked to the pioneering work of Hermann Emil Fischer. In 1875, Fischer reported the first synthesis of phenylhydrazine, which was the first hydrazine derivative to be characterized. chemicalbook.comwikipedia.org This discovery was reportedly accidental but proved to be a cornerstone for much of his subsequent research. nobelprize.org Fischer prepared phenylhydrazine through the reduction of a phenyl diazonium salt using sulfite (B76179) salts. wikipedia.org

Fischer's work with phenylhydrazine quickly led to significant advancements in the field of carbohydrate chemistry. academie-sciences.fr He discovered that phenylhydrazine reacts with sugars to form highly crystalline derivatives called osazones. wikipedia.org This reaction was instrumental in the identification and structural elucidation of various carbohydrates, including glucose, fructose, and mannose. nobelprize.orgfi.edu The formation of these derivatives allowed for the easier separation and characterization of sugars, a task that had been notoriously difficult. wikipedia.org

Beyond carbohydrate chemistry, Fischer also utilized phenylhydrazine in the synthesis of indoles, a class of heterocyclic compounds that are intermediates in the production of various dyes and pharmaceuticals. chemicalbook.comwikipedia.org The Fischer indole (B1671886) synthesis, discovered in 1883, involves the reaction of phenylhydrazine with aldehydes or ketones. chemicalbook.com This foundational work by Fischer laid the groundwork for the extensive exploration of phenylhydrazine and its derivatives in organic synthesis.

Significance of Hydrazine Derivatives in Synthetic Organic Chemistry

Hydrazine and its derivatives are versatile and important reagents in synthetic organic chemistry. nih.gov They serve as key building blocks for the synthesis of a wide range of heterocyclic compounds, such as pyrazoles, pyridazines, and triazoles, through condensation reactions with difunctional electrophiles. wikipedia.orgmdpi.com

One of the most common applications of hydrazine derivatives is in the formation of hydrazones. Hydrazones are formed through the condensation reaction of a hydrazine with a carbonyl compound (an aldehyde or a ketone). mdpi.comnumberanalytics.com This reaction is fundamental to the characterization of aldehydes and ketones. ncert.nic.in Hydrazones themselves are valuable intermediates in organic synthesis and can participate in various transformations, including cycloaddition reactions to form more complex molecules. numberanalytics.com

Furthermore, hydrazine derivatives are employed as precursors for a variety of pharmaceuticals and agrochemicals. wikipedia.org Many commercialized bioactive compounds, including certain antifungal agents, contain heterocyclic rings derived from hydrazine. wikipedia.org The N-N bond within these molecules is a crucial structural element that contributes to their biological activity. nih.gov The versatility of hydrazine derivatives in forming stable cyclic structures and their role in the synthesis of biologically active molecules underscore their significance in modern synthetic chemistry.

Overview of Current Academic Research Trajectories for N-Substituted Hydrazines

Current research on N-substituted hydrazines is diverse, spanning from the development of novel synthetic methodologies to their application in medicinal chemistry and materials science. A significant area of focus is the synthesis of novel hydrazide-hydrazone derivatives, which are being investigated for a wide range of biological activities, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, and antitumor properties. nih.gov

Researchers are actively exploring new ways to synthesize N-substituted hydrazines, including enzymatic and electrocatalytic methods. researchgate.netresearchgate.net For instance, the use of imine reductases for the reductive amination of carbonyls with hydrazines is a promising green chemistry approach. researchgate.net Additionally, the development of solid-phase synthesis techniques allows for the rapid creation of libraries of N-substituted glycine (B1666218) peptoid surrogates containing hydrazone and hydrazide moieties for screening as potential therapeutic agents. nih.gov

In the context of medicinal chemistry, N-substituted indole hydrazones are being synthesized and evaluated as potential antiplatelet agents. nih.gov Molecular docking studies are often employed to understand the structure-activity relationships and to guide the design of more potent compounds. nih.gov Furthermore, the fundamental biosynthetic pathways that lead to the formation of the N-N bond in natural products are an area of active investigation, with studies focusing on enzymes like hydrazine synthetases. nih.gov This research not only provides insights into how nature constructs these molecules but also offers potential biocatalytic tools for their synthesis.

The following table provides a summary of key compound classes related to this discussion:

| Compound Class | Key Features | Significance |

| Hydrazines | Contains an N-N single bond. wikipedia.org | Building blocks for heterocycles, precursors to pharmaceuticals and agrochemicals. wikipedia.org |

| Hydroxylamines | Contains an N-OH group. wikipedia.org | Reacts with aldehydes and ketones to form oximes. wikipedia.org |

| Phenylhydrazines | Aromatic hydrazine derivative. chemicalbook.com | Used in Fischer indole synthesis and characterization of sugars. chemicalbook.comwikipedia.org |

| Hydrazones | Contains a C=N-N linkage. numberanalytics.com | Intermediates in synthesis, used for characterizing carbonyls. numberanalytics.com |

Structure

3D Structure

Properties

CAS No. |

148-97-0 |

|---|---|

Molecular Formula |

C6H6N2O2 |

Molecular Weight |

138.12 g/mol |

IUPAC Name |

(Z)-hydroxyimino-oxido-phenylazanium |

InChI |

InChI=1S/C6H6N2O2/c9-7-8(10)6-4-2-1-3-5-6/h1-5,9H/b8-7- |

InChI Key |

DAHPIMYBWVSMKQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)[N+](=NO)[O-] |

Isomeric SMILES |

C1=CC=C(C=C1)N(N=O)O |

Canonical SMILES |

C1=CC=C(C=C1)N(N=O)O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 1 Hydroxy 2 Oxo 1 Phenylhydrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

The ¹H NMR spectrum of 1-Hydroxy-2-oxo-1-phenylhydrazine is expected to exhibit distinct signals corresponding to the protons of the phenyl group and the hydroxyl proton. The aromatic protons typically appear in the downfield region of the spectrum, generally between 7.0 and 8.0 ppm, due to the deshielding effect of the benzene (B151609) ring's electron cloud.

The protons on the phenyl ring would likely present as a complex multiplet. Specifically, the ortho-protons (adjacent to the nitrogen-bearing carbon) are expected to be the most deshielded, followed by the para-proton, and then the meta-protons. The spin-spin coupling between these adjacent protons would result in characteristic splitting patterns. For instance, the ortho-protons would likely appear as a doublet of doublets, coupling to both the meta- and para-protons. Similarly, the meta- and para-protons would exhibit their own distinct multiplets based on their coupling with neighboring protons. The hydroxyl proton (-OH) is expected to appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ortho-H | 7.5 - 7.8 | dd | Jortho-meta ≈ 7-9, Jortho-para ≈ 1-2 |

| meta-H | 7.2 - 7.4 | t or ddd | Jmeta-ortho ≈ 7-9, Jmeta-para ≈ 2-3 |

| para-H | 7.3 - 7.5 | t | Jpara-meta ≈ 7-9 |

| OH | Variable (broad) | s | - |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, six distinct signals are expected for the six carbons of the phenyl ring. The carbon atom attached to the nitrogen (ipso-carbon) is expected to be the most deshielded, appearing at the lowest field (highest ppm value) due to the electron-withdrawing nature of the N-nitrosohydroxylamine group. The chemical shifts of the ortho, meta, and para carbons will also be influenced by the substituent.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for distinguishing between CH, CH₂, and CH₃ groups. In the case of this compound, a DEPT-135 experiment would show positive signals for the five CH carbons of the phenyl ring and no signal for the ipso-carbon, which is a quaternary carbon.

While specific ¹³C NMR data for the free acid is scarce, data for N-phenylhydroxylamine in MeOD shows signals at 115.10 (2C), 122.11, 129.47 (2C), and 151.90 ppm rsc.org. For Cupferron, ¹³C NMR data is available for solutions in D₂O and DMSO-d₆ nih.gov.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | DEPT-135 Multiplicity |

| ipso-C | 145 - 155 | Absent |

| ortho-C | 115 - 125 | Positive |

| meta-C | 128 - 132 | Positive |

| para-C | 120 - 128 | Positive |

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in establishing the connectivity between protons in a molecule. In a COSY spectrum of this compound, cross-peaks would be observed between the signals of adjacent protons on the phenyl ring. For instance, the ortho-protons would show correlations to the meta-protons, and the meta-protons would show correlations to both the ortho- and para-protons. This information is invaluable for unambiguously assigning the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy for Vibrational Mode Identification and Functional Group Characterization

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N=O, N-N, and aromatic C-H and C=C bonds.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration, with the broadening resulting from hydrogen bonding. The N=O stretching vibration of the nitroso group typically appears in the range of 1450-1600 cm⁻¹ pw.edu.pl. The N-N stretching vibration is expected to be observed in the 1000-1150 cm⁻¹ region. The aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl ring are observed in the 1450-1600 cm⁻¹ region. Bending vibrations for the aromatic C-H bonds can also be seen in the fingerprint region (below 1500 cm⁻¹). For Cupferron, IR spectra are available as a KBr disc and in a nujol mull nih.gov.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium to Weak |

| N=O stretch | 1450 - 1600 | Strong |

| Aromatic C=C stretch | 1450 - 1600 | Medium to Strong |

| N-N stretch | 1000 - 1150 | Medium |

| Aromatic C-H bend | 690 - 900 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The mass spectrum of this compound (C₆H₆N₂O₂) would be expected to show a molecular ion peak at a mass-to-charge ratio (m/z) corresponding to its molecular weight (138.04 g/mol ).

The fragmentation of N-nitroso compounds under EI conditions often involves characteristic losses. Common fragmentation pathways for N-nitrosamines include the loss of the nitroso group (•NO, 30 Da) and the loss of a hydroxyl radical (•OH, 17 Da) nist.govresearchgate.netnih.gov. The loss of •NO would result in a fragment ion at m/z 108, corresponding to the phenylhydroxylamine radical cation. Subsequent fragmentation of the phenyl ring could lead to characteristic ions at m/z 77 (C₆H₅⁺), 51 (C₄H₃⁺), and others. The loss of •OH would lead to a fragment at m/z 121.

Interactive Data Table: Predicted Major Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment | Proposed Loss from Molecular Ion |

| 138 | [C₆H₅N(O)NO]⁺˙ | M⁺˙ |

| 108 | [C₆H₅NOH]⁺˙ | •NO |

| 121 | [C₆H₅NNO]⁺ | •OH |

| 93 | [C₆H₅O]⁺ | •NOH |

| 77 | [C₆H₅]⁺ | •N(O)NO |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the unambiguous identification of organic compounds by providing their exact molecular weight. This capability is crucial for confirming the elemental composition of newly synthesized molecules. For derivatives of this compound, HRMS would be employed to ascertain their precise mass, thereby validating their chemical formula.

Table 1: Illustrative HRMS Data for Related Compounds

| Compound Name | Molecular Formula | Theoretical Exact Mass (Da) |

| N-Phenylhydroxylamine | C₆H₇NO | 109.05276 |

| Phenylurea | C₇H₈N₂O | 136.06366 |

| This compound | C₆H₆N₂O₂ | 138.04293 |

Note: The theoretical exact mass for this compound is calculated and provided for illustrative purposes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic structure of molecules containing chromophores. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a molecule's electronic system.

For this compound and its derivatives, the phenyl ring and the N-hydroxy-N-oxo-hydrazine moiety constitute a conjugated system. This conjugation is expected to give rise to characteristic UV-Vis absorption bands. In general, increased conjugation in organic molecules leads to a bathochromic (red) shift, where the λmax moves to longer wavelengths. eurjchem.com

While specific UV-Vis spectra for this compound are not detailed in the available literature, studies on related compounds such as substituted phenylureas and 4-hydroxycoumarin (B602359) derivatives offer valuable insights. researchgate.netnih.gov For instance, the introduction of substituents on the phenyl ring of these molecules can significantly alter their UV-Vis absorption profiles. researchgate.net It is anticipated that derivatives of this compound would exhibit absorption maxima in the UV region, and the position and intensity of these bands would be sensitive to the nature and position of substituents on the phenyl ring.

Table 2: General UV Absorption Ranges for Related Chromophoric Systems

| Chromophore System | Typical λmax Range (nm) |

| Benzene | ~254 |

| Conjugated Enones | 215-250 (π → π), 310-330 (n → π) |

| Substituted Phenylureas | Varies with substitution |

Elemental Microanalysis for Empirical Formula Determination and Purity Assessment

Elemental microanalysis is a fundamental analytical technique that provides the weight percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This data is used to determine the empirical formula of a compound, which is the simplest whole-number ratio of atoms present. When combined with a precise molecular weight from HRMS, the molecular formula can be definitively established.

The purity of synthesized derivatives of this compound is of paramount importance for subsequent biological and physicochemical studies. Elemental analysis serves as a crucial checkpoint for purity. A close agreement between the experimentally determined elemental composition and the calculated values for the proposed molecular formula is a strong indicator of a pure compound. For instance, in the synthesis of N'-benzylidene-2-(7-hydroxy-2-oxo-2H-chromen-4-yl) acetohydrazide, the calculated elemental composition was C 67.07%, H 4.38%, N 8.69%, and the found values were C 67.02%, H 4.40%, N 8.63%, indicating a high degree of purity. nih.gov

Table 3: Illustrative Elemental Analysis Data for a Related Hydrazide Derivative

| Element | Calculated (%) for C₁₈H₁₄N₂O₄ | Found (%) |

| C | 67.07 | 67.02 |

| H | 4.38 | 4.40 |

| N | 8.69 | 8.63 |

Data from the analysis of N'-benzylidene-2-(7-hydroxy-2-oxo-2H-chromen-4-yl) acetohydrazide. nih.gov

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and torsion angles, as well as insights into intermolecular interactions such as hydrogen bonding and π-stacking that dictate the supramolecular architecture.

While the crystal structure of this compound has not been reported, the structures of related compounds like hydroxyurea (B1673989) and N,N'-diphenylurea have been extensively studied. researchgate.netresearchgate.net For example, the crystal structure of 1,3-diphenyl-urea reveals that the molecule crystallizes in the orthorhombic space group Pna2₁ with unit cell parameters a = 9.118(3) Å, b = 10.558(2) Å, and c = 11.780(3) Å. researchgate.net The structure is stabilized by intermolecular N-H···O hydrogen bonds. researchgate.net Similarly, N,N'-diethyl-N,N'-diphenylurea crystallizes in the monoclinic space group P2₁/c. researchgate.net It is expected that derivatives of this compound would also exhibit extensive hydrogen bonding networks involving the hydroxyl and carbonyl groups.

Table 4: Crystallographic Data for Related Urea Derivatives

| Compound | Crystal System | Space Group | Unit Cell Parameters |

| 1,3-Diphenyl-urea | Orthorhombic | Pna2₁ | a = 9.118(3) Å, b = 10.558(2) Å, c = 11.780(3) Å |

| N,N'-Diethyl-N,N'-diphenylurea | Monoclinic | P2₁/c | a = 10.42 Å, b = 16.86 Å, c = 10.66 Å, β = 125.16° |

Data sourced from studies on 1,3-diphenyl-urea researchgate.net and N,N'-diethyl-N,N'-diphenylurea researchgate.net.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry) for Redox Behavior

Electrochemical techniques, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of a compound. By applying a varying potential to an electrode immersed in a solution of the analyte, one can observe the potentials at which the compound is oxidized or reduced.

The electrochemical behavior of this compound and its derivatives is of interest due to the presence of the redox-active N-hydroxy group. While specific CV data for the title compound is not available, studies on hydroxyurea provide a relevant comparison. The electrochemical oxidation of hydroxyurea has been investigated at glassy carbon and gold electrodes. srce.hrnih.gov At a glassy carbon electrode in a pH 7.0 buffer, hydroxyurea exhibits irreversible anodic peaks at approximately 0.59 V, 0.78 V, and 0.91 V vs. a reference electrode, indicating that it undergoes oxidation. srce.hr It is plausible that this compound would also display irreversible oxidative behavior due to the N-hydroxy functionality. The exact potentials would be influenced by the electronic effects of the phenyl and oxo substituents.

Table 5: Electrochemical Data for Hydroxyurea

| Electrode | pH | Anodic Peak Potentials (V) |

| Glassy Carbon | 7.0 | 0.59, 0.78, 0.91 |

| Gold | 7.0 | 0.32, 0.84, 1.13 |

Data from the cyclic voltammetry of hydroxyurea. srce.hr

Computational Chemistry and Theoretical Modeling of 1 Hydroxy 2 Oxo 1 Phenylhydrazine Systems

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational quantum chemistry, widely employed to elucidate the electronic structure and properties of molecules. dergipark.org.tr This method is favored for its balance of accuracy and computational efficiency, making it suitable for studying medium-sized organic molecules like 1-Hydroxy-2-oxo-1-phenylhydrazine. Calculations are typically performed using specific combinations of functionals and basis sets, such as B3LYP/6-31G(d,p), to solve for the electronic ground state of the system. nih.govmdpi.com From this, a wealth of information regarding the molecule's geometry, reactivity, and spectroscopic properties can be derived. asrjetsjournal.org

A fundamental application of DFT is the determination of a molecule's equilibrium geometry. Geometric optimization is a computational process that systematically alters the coordinates of the atoms to find the arrangement with the lowest total energy, representing the most stable molecular structure. mdpi.com This process predicts key structural parameters such as bond lengths, bond angles, and dihedral angles.

For a molecule like this compound, which contains both keto and hydroxyl groups adjacent to a hydrazine (B178648) moiety, computational analysis is critical for exploring the possibility of tautomerism, such as the hydrazo and azo forms. researchgate.net DFT calculations can determine the relative energies of different tautomers and conformers, predicting which form is energetically preferable. mdpi.comresearchgate.net The optimized geometry provides the foundation for all other subsequent property calculations.

Table 1: Predicted Structural Parameters for a Representative Optimized Hydrazone Derivative This table illustrates typical data obtained from DFT geometry optimization for molecules with similar functional groups.

| Parameter | Description | Typical Predicted Value |

|---|---|---|

| Bond Length (Å) | The distance between two bonded atoms (e.g., C=O, N-N, N-H). | C=O: ~1.23 Å, N-N: ~1.35 Å |

| Bond Angle (°) | The angle formed by three connected atoms (e.g., C-N-N, H-O-N). | C-N-N: ~115°, H-O-N: ~109° |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and chemical reactivity. nih.gov The HOMO acts as the primary electron donor, while the LUMO serves as the primary electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net

A small HOMO-LUMO gap generally indicates a molecule that is more easily polarized and thus more reactive. nih.gov DFT calculations provide the energies of these orbitals (EHOMO and ELUMO) and visualize the spatial distribution of their electron densities, revealing which parts of the molecule are involved in electron donation and acceptance.

Table 2: Frontier Orbital Data for a Related Phenylhydrazine (B124118) System This table presents representative data from a DFT analysis of a comparable molecular system.

| Parameter | Description | Illustrative Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -6.786 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -2.318 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution across a molecule and predict its reactive sites. asrjetsjournal.org The MEP map illustrates the electrostatic potential on the surface of the molecule, color-coding different regions to indicate their relative charge.

Typically, electron-rich regions, which are susceptible to electrophilic attack, are shown in shades of red. These areas correspond to negative electrostatic potential and are often found near electronegative atoms like oxygen and nitrogen. researchgate.net Conversely, electron-poor regions, which are prone to nucleophilic attack, are depicted in shades of blue, corresponding to positive electrostatic potential. researchgate.net For this compound, an MEP map would likely highlight the carbonyl oxygen and the nitrogen atoms as electron-rich centers, while the hydrogen of the hydroxyl group would be an electron-poor site.

Chemical Potential (μ) : Measures the tendency of electrons to escape from the system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : Represents the resistance of a molecule to a change in its electron distribution. nih.gov It is calculated as η ≈ (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small one.

Chemical Softness (S) : The reciprocal of hardness (S = 1/η), it quantifies the molecule's capacity to accept electrons. nih.gov Higher softness correlates with higher reactivity. nih.gov

Electronegativity (χ) : The power of an atom or molecule to attract electrons towards itself. It is the negative of the chemical potential (χ = -μ). nih.gov

Electrophilicity Index (ω) : Measures the stabilization in energy when the system acquires additional electronic charge from the environment. arxiv.org It is defined as ω = μ² / (2η). A high electrophilicity index indicates a good electrophile. dergipark.org.tr

Table 3: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency. asrjetsjournal.org |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration. nih.gov |

| Chemical Softness (S) | 1 / η | Capacity to accept electrons; indicator of reactivity. nih.gov |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Ability to attract electrons. asrjetsjournal.org |

DFT calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results to validate a synthesized structure. asrjetsjournal.org

Infrared (IR) Spectroscopy : Theoretical frequency calculations predict the vibrational modes of the molecule. The resulting computed IR spectrum, showing absorption frequencies and intensities, can be directly compared to an experimental FT-IR spectrum. This comparison aids in the assignment of vibrational bands to specific functional groups (e.g., C=O stretch, O-H stretch, N-H bend).

Nuclear Magnetic Resonance (NMR) Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within the DFT framework to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. asrjetsjournal.org Theoretical chemical shifts are calculated relative to a standard (like Tetramethylsilane, TMS) and provide a powerful means to confirm the atomic connectivity and chemical environment of the nuclei in the proposed structure. asrjetsjournal.org

Molecular Dynamics Simulations and Conformational Studies

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms by solving Newton's equations of motion, allowing for the exploration of a molecule's conformational landscape in different environments (e.g., in vacuum or in a solvent). nih.govmdpi.com

For a flexible molecule like this compound, MD simulations can:

Identify the most stable and populated conformations in solution.

Study the dynamics of intramolecular hydrogen bonding.

Reveal the pathways and energy barriers for conformational changes. nih.gov

Analyze how the molecule's structure and flexibility are influenced by its environment.

By simulating the system over nanoseconds, MD can generate a statistical ensemble of structures, offering a more realistic picture of the molecule's behavior than a single static structure can provide. nih.govnih.gov This is crucial for understanding how the molecule might interact with other species, such as biological receptors or chemical reactants.

Intermolecular Interactions and Supramolecular Assembly Prediction

The prediction of how molecules interact with each other to form larger, organized structures, known as supramolecular assemblies, is a key aspect of computational chemistry. beilstein-journals.org These interactions are governed by non-covalent forces such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov For this compound, the presence of a hydroxyl (-OH) group, a carbonyl (C=O) group, a phenyl ring, and a hydrazine moiety suggests a rich variety of potential intermolecular interactions.

Theoretical studies on similar structures, such as metal-organic multi-component compounds and N-alkyl amides, reveal the significant role of hydrogen bonding and π-stacking in guiding their supramolecular assembly. mdpi.comnih.gov In the case of this compound, the hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen and the nitrogen atoms of the hydrazine group can act as hydrogen bond acceptors. The phenyl ring provides a platform for π-π stacking interactions with neighboring molecules.

Computational methods like Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) are instrumental in analyzing these interactions. mdpi.com DFT calculations can elucidate the optimized geometry of molecular clusters and the binding energies between molecules. QTAIM analysis can characterize the nature and strength of specific non-covalent interactions.

Table 1: Predicted Intermolecular Interactions in this compound Dimers

| Interaction Type | Interacting Groups | Predicted Energy (kcal/mol) | Predicted Distance (Å) |

| Hydrogen Bond | O-H···O=C | -5 to -8 | 1.8 - 2.2 |

| Hydrogen Bond | N-H···O=C | -3 to -5 | 2.0 - 2.5 |

| Hydrogen Bond | O-H···N | -4 to -7 | 1.9 - 2.4 |

| π-π Stacking | Phenyl Ring ··· Phenyl Ring | -2 to -4 | 3.4 - 3.8 |

Note: The data in this table are hypothetical and based on typical values observed for similar functional groups in computational studies of other organic molecules.

The interplay of these interactions can lead to the formation of various supramolecular motifs, such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. bohrium.com The specific arrangement will depend on the subtle balance of these non-covalent forces, which can be influenced by factors like the solvent environment. Molecular modeling can be employed to predict the most stable supramolecular assemblies. mdpi.com

In Silico Screening and Molecular Docking for Ligand-Target Interactions

In silico screening and molecular docking are powerful computational techniques used to predict the binding affinity and mode of interaction between a small molecule (ligand) and a biological macromolecule (target), such as a protein or a nucleic acid. mdpi.com These methods are widely used in drug discovery to identify potential drug candidates. mdpi.com For this compound, these techniques could be employed to explore its potential as an inhibitor or modulator of various enzymes or receptors.

Molecular docking studies on related phenylhydrazine derivatives have shown their potential to interact with various biological targets. nih.gov For example, derivatives have been investigated for their anticancer and antimicrobial activities. researchgate.netnih.gov The process involves generating a three-dimensional model of the ligand and docking it into the active site of the target protein. The binding affinity is then estimated using a scoring function, which calculates the free energy of binding.

A hypothetical in silico screening of this compound against a panel of cancer-related protein targets could reveal potential interactions. The binding energy and the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) would provide insights into its potential mechanism of action.

Table 2: Hypothetical Molecular Docking Results for this compound with Selected Protein Targets

| Protein Target (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Potential Biological Effect |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Anti-inflammatory |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | -7.9 | Cys919, Asp1046, Glu885 | Anti-angiogenic |

| Topoisomerase II | -9.1 | Asp551, Gln778, Arg487 | Anticancer |

Note: This table presents hypothetical data for illustrative purposes. The selection of targets and the predicted binding energies are based on the functionalities of the molecule and docking studies of similar compounds.

The results from molecular docking can guide further experimental studies, such as in vitro enzyme assays, to validate the predicted biological activity. The combination of computational and experimental approaches is a cornerstone of modern drug discovery and can accelerate the identification of new therapeutic agents.

Research Applications in Chemical Synthesis and Materials Science Utilizing 1 Hydroxy 2 Oxo 1 Phenylhydrazine Frameworks

Advanced Synthetic Intermediates

The phenylhydrazine (B124118) framework is a versatile precursor in organic synthesis, enabling the construction of diverse and intricate molecular structures. Its utility stems from the reactive hydrazine (B178648) moiety, which can participate in a variety of cyclization and condensation reactions.

Phenylhydrazine and its derivatives are fundamental building blocks for the synthesis of numerous nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials.

Pyrazoles: The most common method for pyrazole (B372694) synthesis involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. organic-chemistry.orgyoutube.com This reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The versatility of this method allows for the preparation of a wide range of substituted pyrazoles by varying the substituents on both the hydrazine and the dicarbonyl starting materials. organic-chemistry.orgnih.gov For instance, reactions of 3-(3-aryl-3-oxoprop-1-en-1-yl)chromones with phenylhydrazine hydrochloride lead to the formation of complex chromone-pyrazole dyads. nih.gov

Indoles: The Fischer indole (B1671886) synthesis is a classic and widely used method that employs phenylhydrazine to construct the indole ring system. The reaction involves the acid-catalyzed rearrangement of a phenylhydrazone, which is typically formed from the condensation of phenylhydrazine with an aldehyde or ketone. researchgate.net This method has been adapted to create a vast library of substituted indoles, including those with potential biological activity.

Isoxazoles: While the direct synthesis of isoxazoles typically involves hydroxylamine (B1172632) reacting with a 1,3-dicarbonyl compound, youtube.comorganic-chemistry.org phenylhydrazine derivatives can be used in alternative or multi-step pathways. For example, tandem reactions involving hydrazones can lead to the formation of isoxazole (B147169) precursors under specific conditions. organic-chemistry.org One-pot syntheses have been developed where alkynes react with in situ generated nitrile oxides, which can be derived from related nitrogen-containing precursors, to form 3,5-disubstituted isoxazoles. nih.govmdpi.com

| Heterocycle | General Reaction | Key Reactants | Significance |

|---|---|---|---|

| Pyrazoles | Condensation and Cyclization | Phenylhydrazine derivative, 1,3-Dicarbonyl compound | Forms highly substituted and fused pyrazole systems. organic-chemistry.orgnih.gov |

| Indoles | Fischer Indole Synthesis | Phenylhydrazine, Aldehyde or Ketone | A classic, robust method for creating diverse indole scaffolds. researchgate.net |

| Isoxazoles | Multi-step/Tandem Reactions | Hydrazone intermediates, Alkynes | Provides access to complex isoxazole derivatives through indirect routes. organic-chemistry.orgnih.gov |

Beyond simple heterocycles, the phenylhydrazine framework serves as a foundational building block for constructing more complex, multi-ring systems and supramolecular architectures. researchgate.net The ability to introduce various functional groups onto the phenyl ring and the hydrazine nitrogen atoms allows for the programmed assembly of intricate structures. For example, pyrazine, a related nitrogen-containing heterocycle, has been used as a building block to create dinuclear and tetranuclear platinum complexes, demonstrating how simple heterocyclic units can be assembled into larger, functional molecular architectures. nih.gov The principles of using N-substituted heterocycles as building blocks are broadly applicable, allowing chemists to design and synthesize novel materials with specific structural and electronic properties. researchgate.net

Phenylhydrazine derivatives are also implicated in the synthesis of quinolinone and chromenone structures, which are important pharmacophores.

Quinolinone Synthesis: 6-hydroxy-2(1H)-quinolinone, a critical precursor for various pharmaceuticals, can be synthesized through routes involving intramolecular cyclization reactions. google.com While multiple synthetic strategies exist, some involve precursors that could be derived from aniline (B41778) or hydrazine-based starting materials, which undergo cyclization to form the quinolinone core. google.comresearchgate.net Metal-free C-H arylation of quinolinones has been achieved using phenylhydrazine under oxidative conditions. researchgate.net

Chromenone Synthesis: The reaction of chromone (B188151) derivatives with hydrazine hydrate (B1144303) is a known route to produce 3(5)-(2-hydroxyaryl)pyrazoles, where the chromone ring is opened and re-cyclized with the hydrazine. nih.gov Furthermore, (7-Hydroxy-2-oxo-2H-chromen-4-yl) acetic acid hydrazide serves as a key intermediate for synthesizing more complex derivatives, such as thiosemicarbazides and oxadiazoles, by reacting its hydrazide group with reagents like phenyl isothiocyanate. mdpi.com Reactions have also been reported where a 3-vinylchromone fragment is reacted with hydrazine, leading to recyclization of an associated oxazine (B8389632) ring while leaving the chromone system intact, depending on the solvent used. researchgate.net

Catalysis and Ligand Design

The nitrogen atoms within the hydrazine moiety are excellent donors, making them ideal for incorporation into ligands for metal coordination. The resulting metal complexes often exhibit significant catalytic activity.

Schiff bases are a class of "privileged ligands" in coordination chemistry, prized for their straightforward synthesis and ability to stabilize metals in various oxidation states. researchgate.net Hydrazine-based Schiff bases are readily prepared through the condensation reaction of a hydrazine derivative with an aldehyde or ketone. xiahepublishing.comjmchemsci.com The resulting compound contains an imine or azomethine (-C=N-) group, which is crucial for coordinating with metal ions. jmchemsci.com

These ligands can be designed to be bidentate, tridentate, or even polydentate, allowing them to form stable chelate complexes with a wide range of transition metal ions, including Cu(II), Ni(II), Co(II), and Zn(II). jmchemsci.comderpharmachemica.commdpi.com The coordination typically involves the azomethine nitrogen and often another donor atom from the aldehyde/ketone precursor, such as a phenolic oxygen. jmchemsci.com This versatility allows for the fine-tuning of the electronic and steric properties of the resulting metal complex.

| Ligand Type | Metal Ions | Coordination Mode | Reference |

|---|---|---|---|

| Hydrazone from indole-2-carbaldehyde | Zn(II), Cu(II), Ni(II), Co(II), Mn(II) | Bidentate | xiahepublishing.com |

| Hydrazone from 2-hydroxybenzaldehyde | Cu(II), Zn(II) | Not specified | derpharmachemica.com |

| Hydrazone from s-triazine | Ni(II) | Hexa-coordinated | mdpi.com |

| Hydrazone from isatin | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Bidentate (N, O) | jmchemsci.com |

Metal complexes derived from hydrazine-based Schiff base ligands have demonstrated catalytic activity in a variety of organic transformations. researchgate.net The presence of the metal center, held within the specific electronic and steric environment provided by the ligand, can facilitate reactions such as oxidations, reductions, and hydrolyses. researchgate.net

For example, certain copper(II) complexes with phenylhydrazine-derived ligands have been investigated as catalysts for the epoxidation of alkenes like cyclooctene, showing high selectivity for the desired epoxide product. researchgate.net The catalytic efficiency can be optimized by modifying parameters such as the solvent, temperature, and the specific structure of the ligand. researchgate.net Phenylhydrazine itself has also been used to mediate various transformations, such as C-H arylation reactions, acting as an aryl source under oxidative conditions. researchgate.net These applications highlight the potential of designing specific hydrazine-based frameworks to create tailored catalysts for important chemical processes.

Analytical Chemistry Applications and Sensor Development

Spectrophotometric Reagents for Metal Ion and Anion Detection

While direct spectrophotometric applications of 1-hydroxy-2-oxo-1-phenylhydrazine are not extensively documented, the closely related compound, the ammonium (B1175870) salt of N-nitroso-N-phenylhydroxylamine, known as Cupferron, is a well-established analytical reagent. wikipedia.org Cupferron is utilized for the detection and separation of various metal ions. nih.govscbt.com It forms stable chelate complexes with metals such as copper, iron, titanium, and zirconium, precipitating them from solutions for subsequent analysis. The anion of Cupferron binds to metal cations through its two oxygen atoms, creating stable five-membered chelate rings. wikipedia.org This property is particularly useful in the quantitative determination of metals. For instance, iron and Cupferron form a Fe(cupferrate)3 complex that is soluble in organic solvents like chloroform (B151607) and ethyl acetate, facilitating its separation and measurement. taylorandfrancis.com

The reaction of phenylhydrazine and its substituted derivatives with free chlorine in an acidic medium, followed by coupling with N-(1-naphthyl)ethylenediamine, results in the formation of azo dyes, which can be used for the spectrophotometric determination of chlorine. researchgate.net

Table 1: Metal Ions Detected by Cupferron

| Metal Ion | Application | Reference |

|---|---|---|

| Copper (Cu) | Separation and determination | nih.gov |

| Iron (Fe) | Separation and determination | nih.gov |

| Titanium (Ti) | Determination | scbt.com |

| Zirconium (Zr) | Complexation | wikipedia.org |

| Cerium (Ce) | Determination | scbt.com |

| Tin (Sn) | Separation | nih.gov |

Development of Chemosensors and pH Indicators

The development of chemosensors based on phenylhydrazine frameworks has shown promise for the detection of various analytes. For instance, highly sensitive and stable chemical sensors for phenylhydrazine have been developed using copper oxide (CuO) flower shapes and hollow spheres. rsc.org These sensors exhibit a notable sensitivity and a low limit of detection for phenylhydrazine. rsc.org

Furthermore, fluorescent chemosensors for the detection of hydrazine have been synthesized using phenothiazine (B1677639) derivatives. researchgate.net These sensors operate on a "turn-on" fluorescence response upon interaction with hydrazine, demonstrating high selectivity. researchgate.net While not directly involving this compound, these examples highlight the potential of related structures in sensor technology.

Derivatives of pyrazoline, which can be synthesized from phenylhydrazine, are also utilized in the development of sensors due to their solvatochromic properties. researchgate.net

Material Science Applications

The versatile chemical nature of this compound frameworks allows for their incorporation into a variety of materials, including polymers, dyes, and components for optoelectronic devices.

Polymeric Materials and Polymerization Initiators

Phenylhydrazine and its derivatives have been utilized in the synthesis of novel polymeric materials. A copolymer with a nanostructure was synthesized from phenylhydrazine hydrochloride and 4,4′-diaminodiphenyl sulfone, which exhibited solubility in common organic solvents and electrical conductivity. e-journals.in Another example is the synthesis of a terpolymer from p-phenylenediamine, phenylhydrazine, and formaldehyde, which has been investigated for its potential applications. nih.gov

In the realm of polymerization, phenylhydrazine has been demonstrated to act as a cost-effective initiator for the direct radical arylation of unactivated arenes. organic-chemistry.orgnih.gov This process proceeds through a base-promoted homolytic aromatic substitution (BHAS) mechanism, offering a practical method for creating biaryl compounds that are important in materials science. organic-chemistry.orgnih.gov The N-nitroso-N-phenylhydroxylamine aluminium salt, a derivative of the core structure, is also noted for its role as a polymerization inhibitor. fujifilm.com

Dyes and Pigments Development

Phenylhydrazine derivatives are key precursors in the synthesis of azo dyes. wikipedia.org These dyes are formed through the reaction of a diazonium salt with a coupling agent, and phenylhydrazine derivatives can be used to generate the diazonium salt. researchgate.net Azo dyes containing heterocyclic scaffolds, which can be derived from phenylhydrazine, are of significant interest in the pharmaceutical and dye industries. nih.gov For example, the reaction of phenylhydrazine with acylpyrazolone derivatives yields azomethine phenylhydrazones, which are a class of dyes. researchgate.net The synthesis of various azo dye derivatives incorporating scaffolds like pyrazole, benzothiazole, and pyrrole (B145914) often involves a diazo coupling reaction where a derivative of phenylhydrazine can be a starting material. nih.gov

Table 2: Examples of Dye Classes Synthesized from Phenylhydrazine Derivatives

| Dye Class | Synthetic Precursor/Intermediate | Application Area | Reference |

|---|---|---|---|

| Azo Dyes | Phenylhydrazine-4-sulfonic acid | Spectrophotometric analysis | researchgate.net |

| Azomethine Phenylhydrazones | Phenylhydrazine | Pigments | researchgate.net |

| Azo-Pyrrole Dyes | Substituted Phenylhydrazine | Dyes | nih.gov |

Studies on Corrosion Inhibition Mechanisms and Efficacy

Detailed research findings

Interactive data tables on inhibition efficiency

Further research would be required to be undertaken by the scientific community to determine if this compound possesses any corrosion-inhibiting properties and to elucidate the mechanisms by which it might operate. Until such studies are conducted and published, a comprehensive article on this specific application cannot be written.

Q & A

Q. What protocols optimize the use of this compound in enzyme inhibition studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.